molecular formula C11H20ClNO B14489614 1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride CAS No. 64603-88-9

1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride

Katalognummer: B14489614
CAS-Nummer: 64603-88-9
Molekulargewicht: 217.73 g/mol
InChI-Schlüssel: LFQBBBAVDWZIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes . The reaction conditions often include specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and specific solvents like acetone or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and solvents like water or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors . These interactions can modulate neurotransmitter release and influence various physiological processes. The compound’s unique structure allows it to bind selectively to these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride stands out due to its specific substitution pattern and the presence of the ethanone group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

64603-88-9

Molekularformel

C11H20ClNO

Molekulargewicht

217.73 g/mol

IUPAC-Name

1-(9-methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C11H19NO.ClH/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2;/h9-11H,3-7H2,1-2H3;1H

InChI-Schlüssel

LFQBBBAVDWZIKA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCCC2CCC1N2C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.